Benzylidenebis(tricyclohexylphosphine)dichlororuthenium Benzylidenebis(tricyclohexylphosphine)dichlororuthenium
Brand Name: Vulcanchem
CAS No.:
VCID: VC13335742
InChI: InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
SMILES:
Molecular Formula: C43H72Cl2P2Ru
Molecular Weight: 823.0 g/mol

Benzylidenebis(tricyclohexylphosphine)dichlororuthenium

CAS No.:

Cat. No.: VC13335742

Molecular Formula: C43H72Cl2P2Ru

Molecular Weight: 823.0 g/mol

* For research use only. Not for human or veterinary use.

Benzylidenebis(tricyclohexylphosphine)dichlororuthenium -

Specification

Molecular Formula C43H72Cl2P2Ru
Molecular Weight 823.0 g/mol
IUPAC Name benzylidene(dichloro)ruthenium;tricyclohexylphosphane
Standard InChI InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
Standard InChI Key PNPBGYBHLCEVMK-UHFFFAOYSA-L
Canonical SMILES C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl

Introduction

Chemical and Structural Properties

Molecular Composition and Physical Characteristics

Benzylidenebis(tricyclohexylphosphine)dichlororuthenium has the molecular formula C₄₃H₇₂Cl₂P₂Ru and a molecular weight of 822.96 g/mol . The compound crystallizes as a purple or violet powder, decomposing at 153°C with limited solubility in organic solvents such as chloroform and dichloromethane . Key physical properties are summarized below:

PropertyValueSource
Melting Point153°C (decomposition)
SolubilitySparingly in CH₂Cl₂, CHCl₃
AppearancePurple/Violet Powder
DensityN/A
Flash Point195.6°C

Structural Features

The catalyst features a ruthenium center coordinated by two tricyclohexylphosphine (PCy₃) ligands, a benzylidene group, and two chloride ions. The 14-electron configuration of the ruthenium center facilitates its catalytic activity, while the bulky PCy₃ ligands enhance stability by preventing unwanted side reactions . The benzylidene moiety acts as a carbene precursor, critical for initiating metathesis cycles .

Synthesis and Purification

Synthetic Methodology

The synthesis involves reacting dichlorotris(triphenylphosphine)ruthenium with phenyldiazomethane in dichloromethane at -78°C, followed by the addition of tricyclohexylphosphine . Key steps include:

  • Diazomethane Activation: Phenyldiazomethane generates a reactive carbene intermediate.

  • Phosphine Coordination: PCy₃ ligands replace triphenylphosphine, stabilizing the ruthenium center .

  • Purification: Repeated washing with methanol and acetone removes impurities, yielding the final product in ~50% yield .

Purification Techniques

Purification involves dissolving the crude product in dichloromethane, concentrating the solution, and precipitating with methanol. The resulting microcrystals are vacuum-dried to ensure purity >97% .

Applications in Organic and Polymer Chemistry

Olefin Metathesis Reactions

Grubbs Catalyst (1st Gen) excels in several metathesis pathways:

  • Ring-Closing Metathesis (RCM): Constructs cyclic structures (e.g., macrocycles) by linking terminal alkenes .

  • Cross Metathesis (CM): Couples dissimilar alkenes to form substituted alkenes, useful in natural product synthesis .

  • Ring-Opening Metathesis Polymerization (ROMP): Converts strained cycloolefins (e.g., norbornene) into high-molecular-weight polymers .

Case Study: ROMP of Oxanorbornenes

A 2007 study demonstrated the synthesis of poly(oxanorbornene) block copolymers using this catalyst. Functionalization via azide-alkyne "click" chemistry yielded materials with microphase-separated structures, ideal for optical and medical applications .

Suzuki Coupling and Beyond

Although primarily a metathesis catalyst, it also facilitates Suzuki-Miyaura cross-couplings under modified conditions, expanding its utility in aryl-aryl bond formation .

HazardPrecautionary MeasuresSource
FlammabilityAvoid open flames, static discharge
Skin/Eye ExposureUse gloves, goggles
Inhalation RisksUse fume hoods

Recent Research and Advancements

Stability and Decomposition Pathways

Electrochemical studies reveal that the catalyst decomposes via phosphine dissociation and oxidation, forming tricyclohexylphosphine oxide (O=PCy₃) . In oxygen-rich environments, the benzylidene group oxidizes to benzaldehyde, terminating catalytic activity .

Electrochemical Behavior

Cyclic voltammetry in CH₂Cl₂ shows a reduction potential of -1.25 V vs. Fc/Fc⁺, correlating with ruthenium’s electron-deficient state. This property is exploited to modulate catalytic efficiency in redox-sensitive reactions .

Polymer-Supported Variants

Immobilizing the catalyst on polystyrene matrices improves recyclability, enabling reuse in batch reactions without significant loss of activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator